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Compound of Interest

Compound Name: 2,2-Dichloroacetophenone

Cat. No.: B1214461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2-
dichloroacetophenone, a valuable intermediate in organic synthesis. The primary method

detailed is the Friedel-Crafts acylation of benzene with dichloroacetyl chloride. An alternative

method, the direct chlorination of acetophenone, is also mentioned.

Reaction Scheme
The synthesis of 2,2-dichloroacetophenone via Friedel-Crafts acylation proceeds as follows:

C6H6 + Cl2CHCOCl → C6H5COCH2Cl2 + HCl

Benzene + Dichloroacetyl chloride → 2,2-Dichloroacetophenone + Hydrochloric acid

This reaction is an electrophilic aromatic substitution where the dichloroacetyl group is

introduced onto the benzene ring, catalyzed by a Lewis acid, typically aluminum chloride.

Quantitative Data Summary
The following table summarizes key quantitative data for the product, 2,2-
dichloroacetophenone.
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Parameter Value Reference

Molecular Formula C8H6Cl2O [1]

Molecular Weight 189.04 g/mol [1][2]

Melting Point 20-21 °C [2]

Boiling Point 132-134 °C at 13 mmHg [2]

Density 1.34 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.5686 [2]

Appearance
Colorless to pale yellow

liquid/solid
[2]

1H NMR (CCl4) δ 7.4-8.2 (m, 5H), 6.7 (s, 1H) [3]

13C NMR Available [4]

Experimental Protocols
Primary Method: Friedel-Crafts Acylation of Benzene
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[5]

[6][7]

Materials:

Benzene (anhydrous)

Dichloroacetyl chloride

Aluminum chloride (anhydrous)

Dichloromethane (anhydrous)

Hydrochloric acid (concentrated)

Ice
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Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)

Anhydrous sodium sulfate

Round-bottom flask

Addition funnel

Reflux condenser with a gas trap

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser connected to a gas trap (to absorb evolved HCl), and an addition

funnel, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to

dichloroacetyl chloride).

Solvent and Reactant Addition: Add anhydrous dichloromethane as the solvent, followed by

the dropwise addition of benzene (1.0 to 1.2 molar equivalents) with stirring. Cool the mixture

in an ice bath.

Addition of Acylating Agent: Slowly add dichloroacetyl chloride (1.0 molar equivalent)

dropwise from the addition funnel to the stirred mixture. Control the rate of addition to

maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed

ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer two more times with dichloromethane.

Washing: Combine the organic extracts and wash successively with water, saturated sodium

bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to

remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude 2,2-dichloroacetophenone by vacuum distillation.[8] The

fraction boiling at 132-134 °C/13 mmHg corresponds to the pure product.[2]

Alternative Method: Chlorination of Acetophenone
An alternative synthesis involves the direct chlorination of acetophenone.[8]

Procedure Outline:

Dissolve acetophenone in glacial acetic acid in a flask equipped for gas inlet and outlet.

Bubble chlorine gas through the solution while maintaining the temperature below 60 °C.

Continue chlorination until the yellow color of excess chlorine persists (approximately 5

hours).

Pour the reaction mixture over crushed ice and stir.

Separate the oily product, 2,2-dichloroacetophenone.
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The crude product can be used directly for some applications or purified by vacuum

distillation.[8]

Experimental Workflow
Below is a diagram illustrating the key steps in the Friedel-Crafts acylation synthesis of 2,2-
dichloroacetophenone.
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Caption: Friedel-Crafts Acylation Workflow for 2,2-Dichloroacetophenone Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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